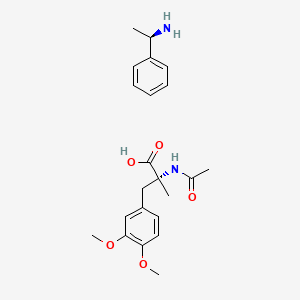

N-Acetyl D-|A-Methyl DOPA Dimethyl Ether (+)-|A-Methylbenzylamine Salt

Description

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt (CAS 17772-88-2) is a chemically modified derivative of 3,4-dihydroxyphenylalanine (DOPA). Its structure incorporates an N-acetyl group, α-methyl substitution on the DOPA backbone, and dimethyl ether modification of the catechol hydroxyl groups. The compound is formulated as a salt with (+)-α-methylbenzylamine, a chiral resolving agent, to stabilize its enantiomeric purity . This salt form is commonly utilized in pharmaceutical and biochemical research for applications requiring precise stereochemical control .

Properties

IUPAC Name |

(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;(1R)-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5.C8H11N/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4;1-7(9)8-5-3-2-4-6-8/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18);2-7H,9H2,1H3/t14-;7-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQYJRLZCOLDFL-ASTHLYEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N.CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N.CC(=O)N[C@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746946 | |

| Record name | N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17772-88-2 | |

| Record name | N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt involves multiple steps, starting from the precursor D-Tyrosine. The key steps include:

Methylation: The methylation of the hydroxyl groups on the aromatic ring.

Etherification: The formation of dimethyl ether groups.

Salt Formation: The final step involves the formation of the salt with (+)-α-Methylbenzylamine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include acetic anhydride for acetylation, methyl iodide for methylation, and dimethyl sulfate for etherification.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted aromatic compounds.

Scientific Research Applications

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential role in biochemical pathways and as a probe in enzyme assays.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of DOPA Derivatives

rac-α-Methyl DOPA (CAS 55-40-3)

- Structure : Lacks the N-acetyl and dimethyl ether groups present in the target compound. The α-methyl group is retained.

- Function : Primarily used as an antihypertensive agent due to its decarboxylase resistance. The absence of acetyl and ether groups results in higher polarity and faster metabolic clearance compared to the acetylated dimethyl ether derivative .

rac-α-Ethyl DOPA Hydrobromide (CAS 1329833-85-3)

- Structure : Features an ethyl group at the α-position instead of methyl and lacks acetyl/ether modifications.

- The hydrobromide salt form improves solubility in aqueous media but lacks the chiral resolution benefits of (+)-α-methylbenzylamine .

Unmodified DOPA (CAS 59-92-7)

Functional Modifications and Their Implications

N-Acetylation

- Role: The acetyl group reduces amine reactivity, enhancing metabolic stability by protecting against enzymatic deamination. This modification is observed in detoxification pathways, as seen in metabolomic studies where N-acetyl derivatives accumulate during xenobiotic processing .

- Comparison: Unlike non-acetylated DOPA derivatives (e.g., rac-α-Methyl DOPA), the target compound exhibits prolonged half-life in biological systems .

Dimethyl Ether Modification

- Role : Replaces hydroxyl groups with methoxy moieties, eliminating hydrogen-bonding capacity. This increases lipophilicity, improving blood-brain barrier penetration but reducing adhesion properties critical in mussel-inspired biomaterials .

- Comparison : In bilayer self-assembly systems, unmodified DOPA forms stable vesicles via H-bonding and salt bridges with fatty acids (e.g., oleic acid), whereas the dimethyl ether derivative disrupts such interactions .

(+)-α-Methylbenzylamine Salt

Oxidation and Stability Profiles

Pharmacological Potential

- The compound’s lipophilicity and chiral purity make it a candidate for central nervous system (CNS) drug delivery. Its resistance to decarboxylation (via α-methyl) and enzymatic degradation (via N-acetyl) contrasts with shorter-acting DOPA analogues .

Biological Activity

N-Acetyl D-α-Methyl DOPA Dimethyl Ether (+)-α-Methylbenzylamine Salt is a compound derived from α-methyl DOPA, a well-known antihypertensive agent. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is a derivative of α-methyl DOPA, which is an analog of the amino acid L-DOPA. The structural modifications include the addition of an N-acetyl group and a dimethyl ether moiety, which may influence its pharmacokinetic properties and biological activity.

N-Acetyl D-α-Methyl DOPA functions primarily as a centrally acting alpha-2 adrenergic agonist . Its mechanism involves:

- Alpha-2 Adrenergic Receptor Agonism : By stimulating alpha-2 receptors in the brain, it inhibits sympathetic outflow, leading to reduced norepinephrine release and subsequently lowering blood pressure .

- Inhibition of Aromatic L-Amino Acid Decarboxylase : This enzyme is crucial for the synthesis of catecholamines. Inhibition results in decreased levels of norepinephrine, contributing to its antihypertensive effects .

Antihypertensive Effects

Clinical studies have demonstrated that α-methyl DOPA effectively lowers blood pressure in hypertensive patients. It has been particularly noted for its safety profile in pregnant women, making it a preferred choice for managing hypertension during pregnancy .

Immune Modulation

Recent research indicates that methyldopa (the active form of α-methyl DOPA) may have immunomodulatory effects. A study found that it blocks MHC class II binding to specific antigens, potentially repurposing it for autoimmune conditions like type 1 diabetes (T1D). This action involves direct interaction with HLA-DQ8 molecules, inhibiting T cell responses .

Summary of Biological Activities

Case Study 1: Hypertension Management in Pregnancy

A clinical trial involving pregnant women with hypertension demonstrated that α-methyl DOPA significantly reduced systolic and diastolic blood pressure without adverse effects on maternal or fetal health. This highlights its safety and efficacy in sensitive populations .

Case Study 2: Autoimmune Disease Treatment

In a pilot study, methyldopa was administered to patients with recent-onset T1D. The results showed a significant reduction in T cell activation markers, suggesting that methyldopa could be beneficial in managing autoimmune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.